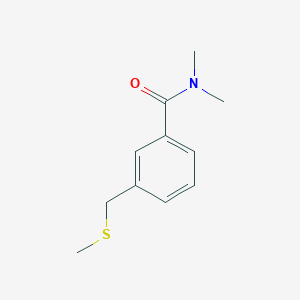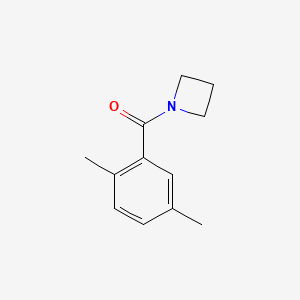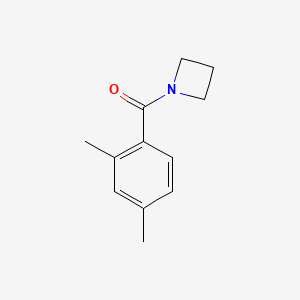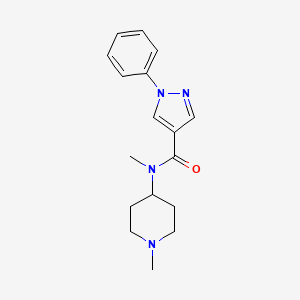
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea, also known as MP-10, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. It was first synthesized in the early 2000s and has since gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea is not fully understood. However, it is believed to exert its effects through modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been shown to act as a partial agonist at serotonin 5-HT1A receptors and as an antagonist at dopamine D2 receptors.
Biochemical and Physiological Effects
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects. Additionally, 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been shown to increase neurogenesis in the hippocampus, which may have implications for its potential use in treating depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea in lab experiments is its high potency and selectivity for its target receptors. Additionally, it has been shown to have a favorable safety profile in animal studies. However, one limitation of using 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea. One area of interest is its potential use in treating drug addiction, particularly for opioids and cocaine. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea and its potential use as a cognitive enhancer. Finally, more research is needed to investigate the long-term safety and efficacy of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea in humans.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea involves the reaction of 1-methylpiperazine with 3-(3-methylphenyl)propionyl chloride, followed by the addition of urea. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. Additionally, 1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea has been investigated for its potential use in treating drug addiction and as a cognitive enhancer.
Propriétés
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12-5-4-6-13(11-12)16-15(19)18(3)14-7-9-17(2)10-8-14/h4-6,11,14H,7-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHRRZOKYGEAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-methylphenyl)-1-(1-methylpiperidin-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473273.png)
![1-[(4-Bromophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473281.png)
![Azetidin-1-yl-[1-(2-methylbenzoyl)piperidin-4-yl]methanone](/img/structure/B7473282.png)





